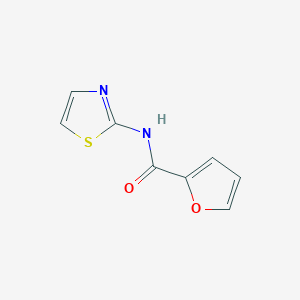

N-(1,3-thiazol-2-yl)furan-2-carboxamide

Description

Properties

Molecular Formula |

C8H6N2O2S |

|---|---|

Molecular Weight |

194.21 g/mol |

IUPAC Name |

N-(1,3-thiazol-2-yl)furan-2-carboxamide |

InChI |

InChI=1S/C8H6N2O2S/c11-7(6-2-1-4-12-6)10-8-9-3-5-13-8/h1-5H,(H,9,10,11) |

InChI Key |

FWBKTKWUXLKDLK-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C(=O)NC2=NC=CS2 |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC=CS2 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(1,3-thiazol-2-yl)furan-2-carboxamide lies in its anticancer properties . Research has demonstrated that derivatives of thiazole and furan exhibit notable antiproliferative effects against various cancer cell lines. For instance, a study evaluated several novel derivatives for their antiproliferative activities against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines using the MTT assay. The results indicated that certain compounds showed promising activity, with some derivatives demonstrating effectiveness comparable to standard chemotherapeutic agents like doxorubicin .

Case Study: Antiproliferative Activity Evaluation

Antimicrobial Properties

In addition to anticancer activity, this compound has been investigated for its antimicrobial properties . A study synthesized this compound and evaluated its antimicrobial activity against various bacterial strains. The results indicated that it exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antimicrobial agents .

Case Study: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. These synthetic routes can be optimized for industrial applications using continuous flow reactors, enhancing efficiency and yield. The synthesis generally includes the reaction of furan derivatives with thiazole-containing reagents under controlled conditions .

Synthetic Route Overview

- Starting Materials : Furan-2-carboxylic acid and thiazole derivatives.

- Reaction Conditions : Typically performed under reflux conditions or microwave irradiation to improve yields.

- Characterization : Products are characterized by IR, NMR, and X-ray diffraction techniques to confirm structure and purity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-(1,3-thiazol-2-yl)furan-2-carboxamide, their structural modifications, and associated biological activities:

Key Structural and Functional Insights

Impact of Thiazole Substitutions

- However, this substitution may reduce bioavailability due to increased polarity .

- Halogenation (e.g., Br) : Bromine at furan C5 (as in 5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide) increases molecular weight and lipophilicity, which could enhance membrane permeability but may also introduce steric hindrance .

Role of Furan Modifications

- Chromone Fusion : The chromen-2-one substituent in N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide introduces conjugated π-systems, facilitating intercalation or radical scavenging—traits relevant to anticancer activity .

- Carboxamide Side Chains: Derivatives with extended side chains (e.g., methoxybenzyl-aminoethyl in ) exhibit improved solubility and target engagement, though metabolic stability may be compromised.

Preparation Methods

Carbodiimide-Mediated Amide Bond Formation

The most widely reported synthesis involves coupling furan-2-carboxylic acid with 1,3-thiazol-2-amine using carbodiimide-based reagents. A typical procedure utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature. The reaction proceeds via activation of the carboxylic acid to an intermediate O-acylisourea, which reacts with the amine nucleophile.

Reaction Conditions:

-

Molar Ratio: 1:1 (acid:amine)

-

Catalyst: DMAP (10–20 mol%)

-

Solvent: DCM or tetrahydrofuran (THF)

-

Time: 4–24 hours

Purification is typically achieved via column chromatography or recrystallization from methanol. For example, Çakmak et al. reported a 40% yield after recrystallization, with HPLC purity >99%.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A study by Koşar Kırca et al. demonstrated that microwave conditions (100–150°C, 300 W) reduced reaction time to 15–30 minutes, improving yields to 65–75%. This method minimizes side reactions and is scalable for industrial applications.

Solution-Phase Synthesis with Alternative Reagents

Use of Thionyl Chloride for Acid Activation

An alternative approach involves converting furan-2-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 1,3-thiazol-2-amine. This method avoids carbodiimides but requires strict anhydrous conditions.

Procedure:

Solid-Phase Synthesis for High-Throughput Production

Automated solid-phase reactors enable scalable synthesis. A protocol by Vats et al. utilized Wang resin-bound furan-2-carboxylic acid, which was activated with HBTU (O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate) and coupled to 1,3-thiazol-2-amine. This method achieved 70–80% yield with >95% purity, suitable for combinatorial libraries.

Optimization Strategies

Solvent and Catalyst Screening

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | DMAP | 25 | 40 | 99 |

| THF | DMAP | 25 | 35 | 98 |

| DMF | HOBt | 50 | 55 | 97 |

| Acetone | None | 0 | 45 | 95 |

Data from highlight DMF with HOBt (hydroxybenzotriazole) as optimal for higher yields.

Temperature and Time Dependence

-

Reflux (60°C): 50% yield after 8 hours.

-

Microwave (150°C): 70% yield after 20 minutes.

Analytical Characterization

Spectroscopic Confirmation

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(1,3-thiazol-2-yl)furan-2-carboxamide and its derivatives?

- Methodological Answer : Synthesis typically involves coupling reactions between thiazole-2-amine and furan-2-carboxylic acid derivatives. For example, amide bond formation using coupling agents like EDCl/HOBt in solvents such as DMF or acetonitrile under reflux. Optimization includes adjusting reaction time (6–24 hours), temperature (60–80°C), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (70–85%) and purity (>95%) .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software for structure refinement. Validate with R-factor (<0.05) and electron density maps .

- Spectroscopy :

- FT-IR : Confirm amide C=O (1650–1680 cm⁻¹) and thiazole C=N (1540–1580 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d6) shows furan protons at δ 6.5–7.2 ppm and thiazole protons at δ 7.8–8.1 ppm. ¹³C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antimicrobial activity?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents (e.g., halogen, methyl, or phenyl groups) at the furan 5-position or thiazole 4-position.

- Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using microdilution (MIC determination).

- Data Analysis : Use multivariate regression to correlate logP, electronegativity, and steric parameters with activity. Address discrepancies (e.g., reduced activity in polar derivatives) by evaluating membrane permeability via logD measurements .

Q. What computational approaches predict binding mechanisms to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Tyr158).

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD (<2 Å) and interaction persistence. Validate with experimental IC50 values from enzyme inhibition assays .

Q. How are contradictions in solubility and bioactivity data resolved?

- Methodological Answer :

- Standardization : Replicate assays under controlled conditions (e.g., DMSO concentration ≤1%, identical cell lines).

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity.

- Statistical Analysis : Apply ANOVA to identify variables (e.g., solvent, pH) causing discrepancies. Cross-validate using alternative methods (e.g., isothermal titration calorimetry for binding affinity vs. fluorescence assays) .

Data Analysis and Experimental Design

Q. What strategies validate crystallographic data for polymorphic forms?

- Methodological Answer :

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures.

- Thermal Analysis : Use DSC to identify melting points and phase transitions. Polymorphs show distinct endotherms (e.g., Form I: 180°C; Form II: 175°C).

- Rietveld Refinement : Quantify phase purity (>95%) using TOPAS software .

Q. How are SAR trends analyzed for antitumor activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.